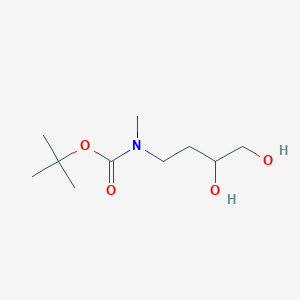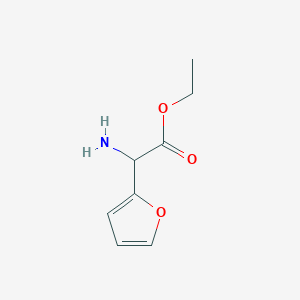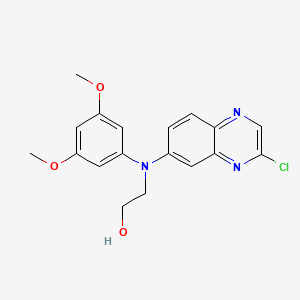
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring with a methylene group and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylene Group: The methylene group is introduced via a methylation reaction using suitable reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, ammonia, amines.
Major Products Formed
Oxidized Products: Corresponding ketones or alcohols.
Reduced Products: Reduced amine derivatives.
Substituted Products: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a different substitution pattern on the cyclobutyl ring.
2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methylene group.
Uniqueness
2-(3-Methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of a methylene group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
2-(3-methylidenecyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-7(5-6)2-3-8;/h7H,1-5,8H2;1H |
InChI-Schlüssel |
VQCLPHFYQZLGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
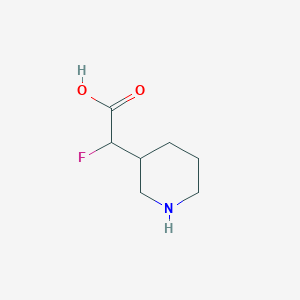
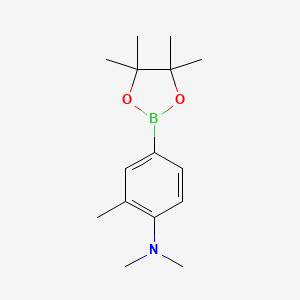
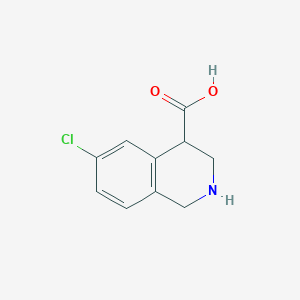


![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
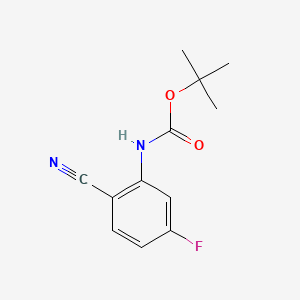
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
